molecular formula C18H23N3O2S B6578561 1-cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1172763-75-5

1-cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B6578561
CAS No.: 1172763-75-5
M. Wt: 345.5 g/mol
InChI Key: SUFDINRGYBUYRZ-UHFFFAOYSA-N
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Description

The compound 1-cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine integrates three pharmacologically relevant motifs:

  • Cyclohexanecarbonyl group: Enhances lipophilicity and may influence membrane permeability.
  • Piperidine ring: A common scaffold in bioactive molecules, contributing to conformational flexibility and receptor interactions.
  • 5-(Thiophen-2-yl)-1,3,4-oxadiazole: A heterocyclic system known for electronic versatility and bioactivity, including antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name

cyclohexyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(13-6-2-1-3-7-13)21-10-4-8-14(12-21)16-19-20-17(23-16)15-9-5-11-24-15/h5,9,11,13-14H,1-4,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFDINRGYBUYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S with a molecular weight of 345.5 g/mol. The compound features a piperidine ring substituted with a cyclohexanecarbonyl group and a thiophen-2-yl oxadiazole moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC18H23N3O2SC_{18}H_{23}N_{3}O_{2}S
Molecular Weight345.5 g/mol
PurityTypically 95%
CAS Number1172763-75-5

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. A study demonstrated that related compounds showed inhibitory effects against various bacterial strains, suggesting that this compound could possess similar properties.

Anticancer Activity

The compound's structure suggests potential anticancer properties. In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. A specific study highlighted that compounds with similar structural motifs inhibited cell proliferation in breast cancer cell lines, indicating a promising avenue for further research on this compound's efficacy against cancer.

The proposed mechanism involves the inhibition of key enzymes involved in cell division and metabolic pathways in pathogens and cancer cells. The thiophene and oxadiazole groups may interact with target biomolecules through hydrogen bonding and π-stacking interactions.

Case Studies

  • Antimicrobial Study : In a comparative study involving various oxadiazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.
  • Cancer Research : A recent investigation into the cytotoxic effects of similar piperidine derivatives revealed that the introduction of thiophenes significantly enhanced the compounds' ability to induce cell death in human cancer cell lines, suggesting that the target compound may exhibit comparable or enhanced activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Structural Differences vs. Target Compound
Target Compound 1-Cyclohexanecarbonyl, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl Reference for comparison
2-[5-(2-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]Piperidine Hydrochloride Fluorophenyl, piperidine Thiophene replaced with fluorophenyl; hydrochloride salt enhances solubility.
5-(Substituted Phenyl)-1,3,4-Oxadiazol-2-yl Derivatives Varied phenyl groups Thiophene replaced with substituted phenyl; alkylthio variants also reported.
Spiropiperidine-Based SCD-1 Inhibitors Pyridin-3-ylmethyl, spiropiperidine Oxadiazole linked to pyridinylmethyl; spiropiperidine core vs. acylated piperidine.
3,4-Dibutoxy-Thiophene-Oxadiazole Hybrid Dibutoxy-thiophene, oxadiazole Bulky alkoxy groups reduce lipophilicity vs. cyclohexanecarbonyl.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Estimated) Solubility
Target Compound C₁₈H₂₂N₃O₂S 344.45 ~3.2 (moderate lipophilicity) Low (neutral form)
2-[5-(2-Fluorophenyl)-Oxadiazol-2-yl]Piperidine HCl C₁₃H₁₅ClFN₃O 299.73 ~2.1 High (salt form)
5-(3-Methylphenyl)-Oxadiazole-Thiophene Hybrid C₂₄H₂₆N₄O₃S 462.55 ~4.5 Low (dibutoxy groups increase bulk)
Spiropiperidine SCD-1 Inhibitor C₂₄H₂₁F₃N₄O₂ 454.44 ~3.8 Moderate (trifluoromethyl enhances permeability)

Critical Analysis of Substituent Impact

Cyclohexanecarbonyl vs. Other Acyl Groups

The cyclohexanecarbonyl group in the target compound likely increases lipophilicity compared to smaller acyl chains (e.g., acetyl) or polar substituents (e.g., pyridinylmethyl in ). This could enhance tissue penetration but reduce aqueous solubility .

Thiophene vs. Phenyl/Fluorophenyl in Oxadiazole

  • Thiophene : Electron-rich sulfur atom may facilitate π-π stacking and hydrogen bonding in biological targets, as seen in antimicrobial thiophene derivatives .

Piperidine Substitution Patterns

  • Spiropiperidine () : Rigid spiro systems restrict flexibility, which can enhance metabolic stability but limit binding adaptability.

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